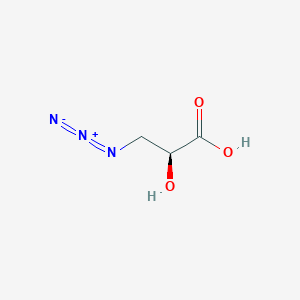

(2S)-N3-IsoSer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-azido-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYYWZWMFRJFDX-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-N3-IsoSer: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N3-IsoSer, systematically named (2S)-3-azido-2-hydroxypropanoic acid, is a chiral, bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its structure incorporates a carboxylic acid, a hydroxyl group, and a terminal azide, making it a versatile building block for the synthesis of more complex molecules and bioconjugates. The presence of the azide moiety allows for its participation in highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of its chemical structure, properties, and its primary application as a linker in bioconjugation, complete with experimental protocols and logical workflows.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a three-carbon backbone with a stereocenter at the second carbon, defining it as the (S)-enantiomer. The molecule possesses three key functional groups: a carboxylic acid, a hydroxyl group at the alpha-position, and an azide group at the terminal position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-3-azido-2-hydroxypropanoic acid |

| Common Name | This compound |

| Molecular Formula | C₃H₅N₃O₃ |

| SMILES | O=C(O)--INVALID-LINK--CN=[N+]=[N-] |

| InChI | InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m0/s1 |

Table 2: Physicochemical Properties of this compound and its DCHA Salt

| Property | This compound | This compound (DCHA Salt) | Reference |

| Molecular Weight | 131.09 g/mol | 312.41 g/mol | [1] |

| Appearance | Not specified | Not specified | |

| Solubility | Standard solubility | Enhanced water solubility and stability | [2][3] |

| Storage Conditions | Room temperature in continental US; may vary elsewhere. | Room temperature in continental US; may vary elsewhere. | [2][4] |

Applications in Bioconjugation via Click Chemistry

The primary utility of this compound lies in its role as a versatile linker molecule in bioconjugation, facilitated by the reactivity of its azide group in "click chemistry" reactions. These reactions are known for their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound readily participates in CuAAC reactions with terminal alkynes to form a stable 1,4-disubstituted-1,2,3-triazole linkage. This reaction is widely used for labeling and conjugating biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, this compound can be reacted with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via SPAAC. This reaction proceeds rapidly without the need for a catalyst.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

-

Phosphate-buffered saline (PBS) for biological applications

Procedure:

-

Dissolve the alkyne-containing molecule and a molar excess (typically 1.5-2 equivalents) of this compound in the chosen solvent system.

-

Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio.

-

Add the copper catalyst solution to the reaction mixture to a final concentration of 50-100 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.

-

Purify the product using a suitable method, such as chromatography or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

This compound

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

-

Appropriate solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

-

Dissolve the strained alkyne-containing molecule in the chosen solvent.

-

Add a slight molar excess (typically 1.1-1.5 equivalents) of this compound to the solution.

-

Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to a few hours, depending on the specific strained alkyne used.

-

Monitor the reaction progress by an appropriate analytical technique.

-

Once the reaction is complete, the desired conjugate can be purified using standard methods to remove any unreacted starting materials.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing any intrinsic biological activity or direct involvement in signaling pathways for this compound itself. Its primary role in a biological context is as a synthetic linker to attach other molecules, such as drugs or imaging agents, to biomolecules of interest (e.g., antibodies in antibody-drug conjugates). The biological effect of the resulting conjugate is determined by the attached functional molecule, not the this compound linker.

Visualizations

Caption: Experimental workflow for a typical CuAAC reaction.

Caption: Experimental workflow for a typical SPAAC reaction.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its defined stereochemistry and trifunctional nature provide a versatile platform for the construction of complex molecular architectures. The azide group's ability to undergo highly efficient and specific click chemistry reactions makes it an ideal linker for bioconjugation, enabling the precise attachment of payloads to biomolecules. While information on its intrinsic biological activity is limited, its utility as a foundational building block in the synthesis of targeted therapeutics and molecular probes is well-established. Future research may explore novel applications of this and similar chiral building blocks in the design of next-generation bioconjugates.

References

- 1. 2-Hydroxypropanoic acid(50-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Hydroxypropanoic acid azide | C3H6N3O3- | CID 172796802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-hydroxypropanoic acid;(2S)-2-hydroxypropanoic acid | C6H12O6 | CID 87240234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-amino-3-hydroxypropanoic acid;(2S)-2-amino-3-phosphonooxypropanoic acid | C6H15N2O9P | CID 87998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of (2S)-N3-IsoSer in Modern Research: A Technical Guide

(2S)-N3-IsoSer , a chiral alpha-hydroxypropanoic acid derivative featuring an azide functional group, has emerged as a valuable tool in chemical biology and drug discovery. Its primary application lies in the field of click chemistry , a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. This in-depth guide explores the core functionalities of this compound, its applications in research, and provides technical details for its use.

Core Functionality: A Click Chemistry Reagent

This compound is a building block designed for bioorthogonal chemistry, meaning it can participate in chemical reactions within a living system without interfering with native biological processes. The key to its utility is the presence of an azide group (-N3) . This functional group allows this compound to readily participate in two major types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells.

The this compound is often supplied as a dicyclohexylamine (DCHA) salt, which enhances its water solubility and stability, facilitating its use in aqueous biological buffers.

Research Applications: Bioconjugation and Beyond

The ability of this compound to participate in click chemistry makes it a versatile tool for a variety of research applications, primarily centered around bioconjugation —the process of linking molecules to biomolecules such as proteins, peptides, or nucleic acids.

While specific peer-reviewed examples detailing the use of this compound are still emerging in the scientific literature, its chemical properties position it as a valuable reagent for:

-

Peptide Synthesis and Modification: this compound can be incorporated into peptides during solid-phase peptide synthesis. The azide group can then be used as a handle to attach other molecules, such as fluorescent dyes, imaging agents, or drug payloads, to the peptide. This allows for the creation of customized peptides for a wide range of applications, including diagnostics and therapeutics.

-

Activity-Based Protein Profiling (ABPP): In ABPP, small molecule probes are used to target and label active enzymes in complex biological samples. This compound could be incorporated into the structure of a probe. After the probe has bound to its target protein, the azide group can be used to "click" on a reporter tag (like biotin or a fluorophore), allowing for the detection and identification of the labeled protein.

-

Drug Discovery and Development: The triazole linkage formed via click chemistry is metabolically stable and can mimic the properties of an amide bond. This makes this compound a useful building block in the synthesis of peptidomimetics and other small molecules with potential therapeutic activity. By clicking different functionalities onto the this compound scaffold, researchers can rapidly generate libraries of compounds for screening in drug discovery campaigns.

Experimental Protocols and Data

As a commercially available reagent, the general protocols for using this compound in click chemistry are well-established. Below are generalized methodologies for CuAAC and SPAAC reactions.

Table 1: Quantitative Data for Click Chemistry Reactions

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide (e.g., this compound), Terminal Alkyne | Azide (e.g., this compound), Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) | None |

| Typical Solvents | Aqueous buffers (e.g., PBS), DMSO, THF, t-BuOH/H2O | Aqueous buffers (e.g., PBS), DMSO, Methanol |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | Minutes to a few hours | Minutes to a few hours |

| Yields | Typically > 90% | Typically > 85% |

Detailed Methodologies

1. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for conjugating an alkyne-containing molecule to this compound.

-

Materials:

-

This compound

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional, but recommended for biological applications)

-

Solvent (e.g., phosphate-buffered saline (PBS), DMSO, or a mixture)

-

-

Procedure:

-

Dissolve the this compound and the alkyne-modified molecule in the chosen solvent.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of CuSO4 in water.

-

If using, prepare a stock solution of the copper ligand (e.g., TBTA) in a suitable solvent like DMSO.

-

To the reaction mixture containing the azide and alkyne, add the copper ligand (if used), followed by the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the product can be purified using standard chromatographic methods.

-

2. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of a strained cyclooctyne-containing molecule to this compound.

-

Materials:

-

This compound

-

Strained cyclooctyne-modified molecule (e.g., containing DBCO or BCN)

-

Solvent (e.g., PBS, DMSO, or methanol)

-

-

Procedure:

-

Dissolve the this compound and the strained cyclooctyne-modified molecule in the chosen solvent.

-

Mix the solutions at room temperature.

-

Allow the reaction to proceed with gentle stirring for 1-12 hours. The reaction time will depend on the specific cyclooctyne used.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, the product can be purified by standard methods.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the core concepts of click chemistry and a potential experimental workflow using this compound.

Synthesis of (2S)-N3-IsoSer: A Technical Guide for Drug Development Professionals

Abstract

(2S)-N3-IsoSer, also known as (2S)-3-azido-2-hydroxypropanoic acid, is a valuable chiral building block and click chemistry reagent.[1][2][3][4] Its bifunctional nature, possessing both a carboxylic acid and an azide group on a stereodefined backbone, makes it a significant component in the synthesis of complex peptides and for the development of antibody-drug conjugates (ADCs).[2] This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, detailing experimental protocols and expected quantitative outcomes. The methodologies presented are based on established and analogous chemical transformations for the synthesis of azido acids and their derivatives.

Introduction

The incorporation of unnatural amino acids and their derivatives into peptides and other bioactive molecules is a key strategy in modern drug discovery. This compound serves as a prime example of such a building block. The azide functionality allows for bioorthogonal conjugation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of various molecular entities like fluorophores, targeting ligands, or cytotoxic payloads. The stereochemistry at the C2 position is crucial for its application in chiral environments, such as in interactions with biological macromolecules. This guide outlines a robust and stereoselective synthetic pathway to obtain this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences from the readily available and inexpensive chiral precursor, L-serine methyl ester hydrochloride. The synthetic strategy involves a three-step sequence: 1) diazotization of the primary amine to an azide with retention of stereochemistry, 2) protection of the resulting α-azido ester, and 3) subsequent hydrolysis of the ester to yield the final product. This approach is designed to be efficient and scalable.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed based on analogous and well-established chemical transformations. Researchers should perform appropriate safety assessments before conducting any experimental work.

Step 1: Synthesis of (S)-methyl 2-azido-3-hydroxypropanoate

This step involves the diazotization of the amino group of L-serine methyl ester followed by substitution with an azide.

Materials:

-

L-Serine methyl ester hydrochloride

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Sodium azide (NaN₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

A solution of L-serine methyl ester hydrochloride (1 equivalent) in deionized water is cooled to 0 °C in an ice bath.

-

Concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C.

-

A solution of sodium nitrite (1.1 equivalents) in deionized water is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After stirring for 1 hour at 0 °C, a solution of sodium azide (1.5 equivalents) in deionized water is added slowly.

-

The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution until the pH is approximately 8.

-

The aqueous layer is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (2S)-3-azido-2-hydroxypropanoic acid (this compound)

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

(S)-methyl 2-azido-3-hydroxypropanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

(S)-methyl 2-azido-3-hydroxypropanoate (1 equivalent) is dissolved in a mixture of THF and deionized water (3:1 v/v).

-

The solution is cooled to 0 °C, and lithium hydroxide (1.2 equivalents) is added.

-

The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the THF is removed under reduced pressure.

-

The remaining aqueous solution is acidified to pH 2 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions reported in the literature.

| Step | Product | Starting Material | Typical Yield (%) | Purity (by NMR/HPLC) (%) |

| 1 | (S)-methyl 2-azido-3-hydroxypropanoate | L-Serine methyl ester hydrochloride | 60-75 | >95 |

| 2 | (2S)-3-azido-2-hydroxypropanoic acid | (S)-methyl 2-azido-3-hydroxypropanoate | 85-95 | >98 |

Application in Drug Development: Click Chemistry Workflow

This compound is a key reagent for click chemistry, a powerful tool in drug development for creating complex molecular architectures and bioconjugates.

Caption: Workflow for the application of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of this compound, a valuable building block for researchers in drug development. The outlined experimental protocols, based on established chemical principles, offer a clear pathway to access this important molecule. The provided workflow for its application in click chemistry highlights its utility in creating advanced therapeutic and diagnostic agents. Further optimization and validation of the proposed synthesis are encouraged to adapt the procedures for specific laboratory and large-scale production needs.

References

- 1. Asymmetric synthesis of beta-hydroxy acid via stereoselective dirhodium(II)-catalyzed C-H insertion of alpha-alkoxydiazoketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regio- and stereoselective synthesis of α-hydroxy-β-azido tetrazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N3-IsoSerine Compounds: Synthesis, Properties, and Applications in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N3-IsoSerine compounds, particularly the chiral molecule (2S)-3-azido-2-hydroxypropanoic acid, represent a cornerstone in the field of bioconjugation and chemical biology. Contrary to being a class of naturally occurring molecules, N3-IsoSer is a synthetically derived, non-canonical amino acid analog. Its significance lies in the presence of an azide (-N3) functional group, which serves as a bioorthogonal handle for "click chemistry." This powerful and versatile chemical ligation technique, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the precise and efficient covalent linking of molecules in complex biological environments. This guide provides a comprehensive overview of the synthetic origins, physicochemical properties, and detailed applications of N3-IsoSer, with a focus on its role as a critical reagent in drug discovery and development.

Discovery and Origin: A Synthetic Innovation for Chemical Biology

The story of N3-IsoSer is not one of biological discovery but of synthetic innovation, born from the need for robust and specific chemical tools to probe and manipulate biological systems. Its development is intrinsically linked to the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2]

The azide functional group was identified as an ideal bioorthogonal handle due to its small size, stability in biological systems, and specific reactivity with alkynes.[3][4] This led to the development of a variety of unnatural amino acids containing azide groups, which could be incorporated into peptides and proteins to serve as specific modification sites.

While a singular seminal publication detailing the very first synthesis of (2S)-N3-IsoSer is not readily apparent in the reviewed literature, its creation stems from established organic chemistry principles for the synthesis of isoserine derivatives and the introduction of azide moieties. The general strategies for creating such compounds involve:

-

From chiral precursors: Starting with a commercially available chiral building block, such as L-isoserine.[5]

-

Introduction of the azide: Typically achieved via nucleophilic substitution using a reagent like sodium azide (NaN3) on a molecule with a suitable leaving group (e.g., a tosylate or mesylate).

The "origin" of N3-IsoSer is therefore the chemistry laboratory, designed to be a versatile building block for the burgeoning field of bioconjugation.

Physicochemical and Toxicological Properties

Specific quantitative data for this compound is limited in publicly accessible literature. However, we can infer its general properties based on its structure and data from related small molecules used in drug development.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Significance in Drug Development |

| Molecular Formula | C3H5N3O3 | Fundamental for determining molecular weight and elemental composition. |

| Molecular Weight | ~131.09 g/mol | Small molecular weight is generally favorable for cell permeability and bioavailability. |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | Crucial for handling, formulation, and use in aqueous biological buffers. |

| Cell Permeability | As a small, polar molecule, passive diffusion across cell membranes is likely to be low. Specific transporters are unlikely. Its use in intracellular labeling often relies on cellular uptake of a larger molecule into which it has been incorporated. | Affects its utility for targeting intracellular components. Low intrinsic permeability may be advantageous in some applications to keep the labeling reaction localized to the extracellular environment. |

| Stability | The azide group is generally stable under physiological conditions but can be reduced by certain reagents (e.g., phosphines). Prone to reductive degradation. The ester or acid functionality is subject to standard chemical reactivity. | Stability is critical for a bioorthogonal reagent to ensure it does not react non-specifically before the intended click reaction. |

| Toxicity | Organic azides are known to have potential toxicity, and copper catalysts used in CuAAC can be cytotoxic. However, the concentrations used for in vitro labeling are typically low to minimize these effects. | A key consideration for any compound used in biological systems. The development of copper-free click chemistry (SPAAC) was driven in part by the toxicity concerns of copper catalysts. |

Note: The data in this table are based on general chemical principles and data for structurally related compounds. Specific experimental validation for this compound is required for definitive characterization.

Experimental Protocols

The primary utility of N3-IsoSer is as a reagent in azide-alkyne cycloaddition reactions. Below are detailed, generalized protocols for its use in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.

Synthesis of Azido-Amino Acids (General Approach)

While a specific protocol for this compound is not available, the synthesis of azido-amino acids generally follows a few key routes. One common method is the diazotransfer reaction from an unprotected amino acid. Another involves the nucleophilic substitution of a leaving group with an azide salt.

General Protocol for Azide Introduction via Nucleophilic Substitution:

-

Protection of Functional Groups: The starting amino acid (e.g., a protected isoserine derivative) has its amino and carboxyl groups protected to prevent side reactions.

-

Activation of the Hydroxyl Group: The hydroxyl group at the 2-position of the isoserine derivative is converted into a good leaving group, often by mesylation or tosylation.

-

Azide Substitution: The activated hydroxyl group is displaced by an azide ion, typically using sodium azide (NaN3) in a polar aprotic solvent like DMF.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to yield the final azido-amino acid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is the cornerstone of click chemistry, forming a stable triazole linkage between an azide (on N3-IsoSer) and a terminal alkyne.

Materials:

-

Azide-containing molecule (e.g., a peptide incorporating N3-IsoSer).

-

Alkyne-containing molecule (e.g., a fluorescent probe with a terminal alkyne).

-

Copper(II) sulfate (CuSO4).

-

Reducing agent (e.g., sodium ascorbate).

-

Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) oxidation state.

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Organic co-solvent if needed (e.g., DMSO, t-butanol).

Protocol:

-

Dissolve Reactants: Dissolve the azide- and alkyne-containing molecules in the reaction buffer.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO4 solution with the ligand solution.

-

Initiate Reaction: Add the catalyst premix to the solution of reactants.

-

Add Reducing Agent: Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) state.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

Purification: Purify the resulting triazole-linked conjugate using standard methods such as HPLC or size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. This method is preferred for live-cell imaging and in vivo applications due to the absence of a toxic copper catalyst.

Materials:

-

Azide-containing molecule (e.g., a cell-surface glycoprotein labeled with an N3-IsoSer analog).

-

Strained alkyne-containing molecule (e.g., a DBCO-functionalized fluorophore).

-

Aqueous buffer or cell culture medium.

Protocol:

-

Dissolve Reactants: Dissolve the azide- and strained alkyne-containing molecules in the appropriate aqueous buffer or cell culture medium.

-

Mixing: Combine the reactants. No catalyst is needed.

-

Incubation: The reaction proceeds spontaneously. Incubation times can vary from minutes to hours depending on the concentration and reactivity of the specific strained alkyne. The reaction is typically carried out at room temperature or 37°C for cell-based experiments.

-

Analysis/Purification: The progress of the reaction can be monitored, and the product purified if necessary, using methods similar to those for CuAAC. For cell-based applications, the resulting conjugate (e.g., a fluorescently labeled protein) can be directly visualized via microscopy.

Visualizations: Workflows and Pathways

General Synthesis Pathway for an Azido-Amino Acid

Caption: Generalized synthetic workflow for producing an N3-IsoSerine compound from a protected precursor.

Experimental Workflow for CuAAC Bioconjugation

Caption: Step-by-step experimental workflow for a typical CuAAC bioconjugation reaction.

Experimental Workflow for SPAAC Bioconjugation

Caption: Simplified workflow for a copper-free SPAAC reaction, suitable for live-cell applications.

Conclusion and Future Outlook

N3-IsoSerine and its derivatives are not compounds of natural origin but are indispensable synthetic tools that have revolutionized the study of biological systems. As key components of the click chemistry toolkit, they enable the precise, efficient, and bioorthogonal conjugation of molecules for a vast array of applications, from basic research to the development of novel therapeutics and diagnostics. The continued refinement of synthetic routes to these and other azido-amino acids, coupled with the expanding applications of click chemistry, ensures that N3-IsoSer will remain a vital reagent for researchers, scientists, and drug development professionals for the foreseeable future. Future work will likely focus on developing next-generation click reagents with even faster kinetics and improved biocompatibility, further expanding the capabilities of this powerful chemical technology.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Off-Target Effects of (2S)-N3-IsoSer

A comprehensive review of publicly available scientific literature and vendor-supplied data reveals a significant gap in the understanding of the potential off-target effects of (2S)-N3-IsoSer. This molecule is consistently characterized and marketed as a click chemistry reagent, a tool for bioconjugation, rather than a pharmacologically active agent. Consequently, there is a notable absence of studies investigating its biological activity, including its on-target and off-target profiles.

This compound, a chiral alpha-hydroxypropinoic acid containing an azide group, is primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3][4][5] These chemical ligation techniques are widely used to label and conjugate biomolecules. The available documentation from various chemical suppliers uniformly describes its function in this context, with no mention of any intended biological target or observed pharmacological effects.

A thorough search for "this compound" in conjunction with terms such as "off-target effects," "mechanism of action," "biological activity," and "pharmacology" did not yield any specific data on its interaction with biological systems beyond its role as a chemical linker. Broader inquiries into the off-target effects of isoserine derivatives, serine analogs, and N3-substituted amino acids also failed to provide any relevant information directly applicable to this compound.

The absence of this foundational data makes it impossible to fulfill the user's request for an in-depth technical guide on the off-target effects of this specific molecule. The core requirements, including the presentation of quantitative data in tables, detailed experimental protocols, and the visualization of signaling pathways, cannot be met as there are no publicly available experiments or data sets to draw upon.

For researchers, scientists, and drug development professionals, it is crucial to recognize that the current understanding of this compound is limited to its chemical utility. Should this molecule be considered for any application where it may interact with biological systems, it would be imperative to conduct comprehensive in vitro and in vivo studies to determine its pharmacokinetic and pharmacodynamic properties, including a thorough evaluation of its potential on-target and off-target effects.

Future Directions

To address the current knowledge gap, a systematic investigation into the biological profile of this compound would be necessary. A potential experimental workflow to assess its off-target effects could include the following steps:

Figure 1. A proposed experimental workflow for the comprehensive evaluation of potential off-target effects of this compound.

Without the execution of such studies, any discussion of the off-target effects of this compound would be purely speculative and lack the scientific rigor required for a technical guide aimed at a scientific audience.

References

(2S)-N3-IsoSer: A Technical Guide to the DCHA Salt versus the Free Acid Form

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (2S)-N3-IsoSer, available as both a dicyclohexylammonium (DCHA) salt and a free acid. This document details the rationale for utilizing the DCHA salt form, its conversion to the free acid, and provides a comparative analysis of their properties and applications, particularly in the realm of bioconjugation and chemical biology.

Introduction to this compound

This compound, chemically known as (2S)-3-azido-2-hydroxypropanoic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates an azide moiety, rendering it a valuable tool for "click chemistry," a set of biocompatible and highly efficient reactions for covalently linking molecules. This functionality allows for the precise and stable conjugation of this compound to other molecules, such as proteins, peptides, or drug delivery systems.

The compound is often supplied as a dicyclohexylammonium (DCHA) salt. The use of the DCHA salt form offers several advantages over the free acid, primarily concerning stability and handling.

The Strategic Advantage of the DCHA Salt Form

The formation of a DCHA salt is a common strategy to improve the physicochemical properties of amino acids and their derivatives, especially those that are oils or amorphous solids in their free acid state.

Key Advantages of the DCHA Salt:

-

Enhanced Stability: The ionic interaction between the carboxylate of this compound and the dicyclohexylammonium cation results in a more stable, often crystalline solid. This crystalline nature reduces susceptibility to degradation compared to the often less stable free acid.

-

Improved Handling: Crystalline salts are generally easier to handle, weigh, and store than their oily or hygroscopic free acid counterparts.

-

Simplified Purification: The formation of a crystalline salt facilitates purification through recrystallization, leading to a higher purity product.

Data Presentation: Comparative Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table provides a representative comparison of the expected physicochemical properties of the DCHA salt and the free acid form, based on general knowledge of amino acid salts.

| Property | This compound DCHA Salt (Representative) | This compound Free Acid (Representative) |

| Appearance | Crystalline solid | Oil or amorphous solid |

| Melting Point (°C) | Typically higher and well-defined | Lower or decomposes |

| Solubility in Water | Generally lower | Generally higher |

| Solubility in Organic Solvents | Varies, often soluble in alcohols | Soluble in polar organic solvents |

| Stability | High, stable under ambient conditions | Less stable, potential for degradation |

| Hygroscopicity | Low | Can be hygroscopic |

Experimental Protocols

Conversion of this compound DCHA Salt to the Free Acid

This protocol outlines the liberation of the free acid from its DCHA salt, a necessary step before its use in many synthetic applications, such as peptide synthesis.[1]

Materials:

-

This compound DCHA salt

-

Ethyl acetate

-

10% aqueous potassium bisulfate (KHSO₄) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend the this compound DCHA salt in ethyl acetate (approximately 5-10 volumes relative to the salt).

-

Add the 10% aqueous KHSO₄ solution and stir the biphasic mixture vigorously until all the solid has dissolved.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with two portions of the 10% aqueous KHSO₄ solution, followed by three portions of deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the this compound free acid, which is likely to be an oil.

Diagram of the Conversion Workflow:

Caption: Workflow for the conversion of the DCHA salt to the free acid.

Representative Protocol for Solubility Determination

This protocol can be adapted to determine the solubility of both the DCHA salt and the free acid form of this compound in various solvents.

Materials:

-

This compound DCHA salt or free acid

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker at a controlled temperature

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Representative Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of the DCHA salt and the free acid under various conditions.

Materials:

-

This compound DCHA salt or free acid

-

Stability chambers with controlled temperature and humidity

-

HPLC system for purity analysis

Procedure:

-

Prepare accurately weighed samples of the compound in vials.

-

Store the vials under different conditions (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

-

Dissolve the sample in a suitable solvent and analyze its purity by a validated HPLC method.

-

Monitor for the appearance of degradation products and any change in the physical appearance of the sample.

Biological Significance and Applications

The primary biological significance of this compound lies in its utility as a molecular tool for "click chemistry". The azide group allows for its specific and efficient conjugation to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Applications:

-

Bioconjugation: Covalent attachment to proteins, peptides, and other biomolecules for studying their function, localization, and interactions.

-

Drug Delivery: Functionalization of drug delivery systems, such as nanoparticles or polymers, to improve targeting and drug release properties.

-

Material Science: Modification of polymer surfaces to introduce new functionalities.

Diagram of the Click Chemistry Application:

Caption: General scheme of a click chemistry reaction involving this compound.

Conclusion

This compound is a valuable chiral building block, and its DCHA salt form offers significant advantages in terms of stability and handling, making it the preferred form for storage and transport. The free acid can be readily obtained from the DCHA salt for use in various synthetic applications. The presence of the azide group makes this compound a powerful tool for bioconjugation and the development of novel therapeutics and materials through the application of click chemistry. This guide provides the necessary technical information for researchers to effectively utilize both forms of this versatile compound in their work.

References

An In-depth Technical Guide to the Purity Analysis of Commercial (2S)-N3-IsoSerine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-N3-IsoSerine, a non-natural amino acid, is a critical building block in the synthesis of various pharmaceutical compounds. Ensuring its chemical and stereochemical purity is paramount for the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the analytical methodologies required for the robust purity analysis of commercial (2S)-N3-IsoSerine. It details experimental protocols for chromatographic and spectroscopic techniques, strategies for impurity profiling, and presents data in a structured format for clarity and comparability. This document serves as a practical resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of this important synthetic intermediate.

Introduction

(2S)-N3-IsoSerine, also known as (S)-2-amino-3-azidopropanoic acid, possesses a unique chemical structure that makes it a valuable precursor in medicinal chemistry, particularly for the introduction of an azide moiety which can be further functionalized, for instance, via "click chemistry." The purity of this starting material is a critical quality attribute that can significantly impact the impurity profile of the active pharmaceutical ingredient (API).

Impurities in drug substances can arise from various stages, including the synthesis of starting materials, the manufacturing process of the API, degradation during storage, and reactions with excipients.[1][2][3] For a chiral molecule like (2S)-N3-IsoSerine, stereochemical purity is as crucial as chemical purity. The presence of the undesired enantiomer or diastereomers can lead to altered pharmacological activity or unforeseen toxicity.

This guide outlines a systematic approach to the purity analysis of commercial (2S)-N3-IsoSerine, focusing on the identification and quantification of potential process-related impurities, degradation products, and stereoisomers. According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), impurities present at levels above 0.1% should be identified and characterized.[1][4]

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary for the comprehensive purity analysis of (2S)-N3-IsoSerine. This typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is the cornerstone technique for assessing the chemical purity of non-volatile and thermally labile compounds like amino acids. A reversed-phase HPLC (RP-HPLC) method is generally suitable for separating (2S)-N3-IsoSerine from its potential non-chiral impurities.

2.1.1. Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Stereochemical Purity

Direct chiral HPLC is the preferred method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

2.2.1. Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Identification

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. It provides molecular weight information, which is crucial for postulating the structures of unknown peaks observed in the chromatogram. The "Nitrogen Rule" in mass spectrometry can be a useful heuristic, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.

2.3.1. Illustrative LC-MS Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50 - 500 m/z |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and its impurities. 1H and 13C NMR provide information about the carbon-hydrogen framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity. Nitrogen NMR (14N or 15N) can be particularly useful for compounds containing nitrogen, although it may present challenges due to sensitivity and quadrupolar broadening for 14N.

2.4.1. Typical NMR Solvents and Experiments

| Experiment | Purpose |

| ¹H NMR | Provides information on the number and environment of protons. |

| ¹³C NMR | Provides information on the number and environment of carbon atoms. |

| COSY | Establishes proton-proton coupling relationships. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Establishes long-range proton-carbon correlations. |

| ¹⁵N NMR | Can provide direct information about the nitrogen environments (requires isotopic enrichment or sensitive techniques). |

Impurity Profiling

Impurity profiling involves the detection, identification, and quantification of all potential impurities in a drug substance. For (2S)-N3-IsoSerine, impurities can be categorized as process-related, degradation products, or stereoisomers.

Potential Process-Related Impurities

Based on common synthetic routes to azido-amino acids, the following are potential process-related impurities:

-

Starting Materials: Unreacted precursors from the synthesis.

-

By-products: Compounds formed from side reactions during the synthesis.

-

Reagents: Residual reagents used in the synthesis, such as azidating agents.

Potential Degradation Products

(2S)-N3-IsoSerine may degrade under certain conditions (e.g., heat, light, pH extremes). Potential degradation pathways could include hydrolysis of the azide or decarboxylation.

Stereoisomers

The most critical stereochemical impurity is the (2R)-N3-IsoSerine enantiomer. Depending on the synthetic route, diastereomeric impurities could also be present.

Summary of Potential Impurities and Analytical Data

| Impurity Name | Potential Source | Expected m/z [M+H]⁺ | Illustrative Retention Time (RP-HPLC) | Illustrative Retention Time (Chiral HPLC) |

| (2S)-N3-IsoSerine | Main Component | 131.05 | 5.2 min | 10.5 min |

| (2R)-N3-IsoSerine | Enantiomeric Impurity | 131.05 | 5.2 min | 12.8 min |

| Glycine | Starting Material/By-product | 76.04 | 2.1 min | N/A |

| Serine | Starting Material/By-product | 106.05 | 3.5 min | N/A |

| 2,3-Diaminopropanoic Acid | By-product (Reduction of Azide) | 105.07 | 2.8 min | N/A |

Experimental Protocols

Protocol for RP-HPLC Purity Analysis

-

Standard Preparation: Accurately weigh and dissolve (2S)-N3-IsoSerine reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

-

Sample Preparation: Accurately weigh and dissolve the commercial (2S)-N3-IsoSerine sample in Mobile Phase A to a final concentration of 1 mg/mL.

-

Chromatographic System: Use a calibrated HPLC system equipped with a UV detector.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of (2S)-N3-IsoSerine should be less than 2.0%.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Calculate the percentage of each impurity by area normalization.

Protocol for Chiral HPLC Purity Analysis

-

Standard Preparation: Prepare a racemic mixture of N3-IsoSerine (if available) or a sample of (2S)-N3-IsoSerine to be analyzed at a concentration of 1 mg/mL in the mobile phase.

-

Sample Preparation: Dissolve the commercial (2S)-N3-IsoSerine sample in the mobile phase to a concentration of 1 mg/mL.

-

Chromatographic System: Use a calibrated HPLC system with a UV detector and the specified chiral column.

-

System Suitability: If a racemic standard is used, inject it to ensure baseline separation of the enantiomers (Resolution > 1.5).

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Determine the percentage of the (2R)-enantiomer by area normalization.

Protocol for Structure Confirmation by NMR

-

Sample Preparation: Dissolve approximately 10 mg of the (2S)-N3-IsoSerine sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) according to standard instrument protocols.

-

Data Processing and Interpretation: Process the spectra using appropriate software. Assign all signals and confirm the structure of (2S)-N3-IsoSerine. Analyze for any minor signals that may indicate the presence of impurities.

Visualizations

Caption: Overall workflow for the purity analysis of (2S)-N3-IsoSerine.

Caption: Logical relationships of potential impurity sources for (2S)-N3-IsoSerine.

Conclusion

The purity analysis of commercial (2S)-N3-IsoSerine requires a comprehensive and systematic approach utilizing orthogonal analytical techniques. This guide has outlined the essential chromatographic and spectroscopic methodologies, including RP-HPLC, chiral HPLC, LC-MS, and NMR, necessary for a thorough evaluation of both chemical and stereochemical purity. By implementing these detailed protocols and understanding the potential impurity landscape, researchers and drug development professionals can ensure the quality and consistency of this critical raw material, thereby safeguarding the integrity of the final pharmaceutical product.

References

Methodological & Application

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Using (2S)-N3-IsoSerine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and selective method for the covalent ligation of molecules.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug discovery, and materials science.[1][3] These application notes provide a detailed protocol for the use of (2S)-N3-IsoSerine ((2S,3S)-3-azido-2-hydroxybutanoic acid), a non-canonical amino acid, in CuAAC reactions for the site-specific modification of peptides and proteins. The presence of the azide moiety allows for precise conjugation with alkyne-containing molecules, such as fluorescent probes, affinity tags, or therapeutic payloads.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[4] To enhance the reaction rate and prevent the oxidation of the Cu(I) catalyst, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often employed. The addition of aminoguanidine can help to scavenge reactive byproducts of ascorbate oxidation, thereby protecting sensitive biomolecules from degradation.

Experimental Protocols

This section provides detailed methodologies for the incorporation of (2S)-N3-IsoSerine into a peptide sequence followed by a CuAAC reaction for bioconjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (2S)-N3-IsoSerine Containing Peptide

Materials:

-

Fmoc-protected amino acids

-

(2S)-Fmoc-N3-IsoSerine

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

Prepare the coupling solution by dissolving the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

-

To incorporate (2S)-Fmoc-N3-IsoSerine, use the same procedure.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: CuAAC Reaction with the (2S)-N3-IsoSerine Containing Peptide

Materials:

-

(2S)-N3-IsoSerine containing peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Aminoguanidine hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Stock Solution Preparation:

-

Peptide: Prepare a 1 mM stock solution of the (2S)-N3-IsoSerine containing peptide in PBS.

-

Alkyne: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water (prepare fresh).

-

THPTA: Prepare a 50 mM stock solution in deionized water.

-

Aminoguanidine: Prepare a 100 mM stock solution in deionized water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

-

(2S)-N3-IsoSerine containing peptide solution (to a final concentration of 100 µM).

-

Alkyne-functionalized molecule (2-5 equivalents relative to the peptide).

-

Aminoguanidine (to a final concentration of 5 mM).

-

THPTA (to a final concentration of 500 µM).

-

CuSO₄ (to a final concentration of 100 µM).

-

-

Initiation of Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

-

Purification: Purify the conjugated peptide using RP-HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

-

Analysis: Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm successful conjugation.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical CuAAC reaction with a (2S)-N3-IsoSerine containing peptide. This data is for illustrative purposes and actual results may vary depending on the specific reactants and conditions.

Table 1: Reaction Components and Final Concentrations

| Component | Stock Concentration | Final Concentration | Purpose |

| (2S)-N3-IsoSerine Peptide | 1 mM | 100 µM | Azide-containing substrate |

| Alkyne-Fluorophore | 10 mM | 200 µM - 500 µM | Alkyne-containing reactant |

| CuSO₄ | 50 mM | 100 µM | Copper(II) source for catalyst |

| Sodium Ascorbate | 100 mM | 5 mM | Reducing agent to generate Cu(I) |

| THPTA | 50 mM | 500 µM | Cu(I) stabilizing ligand |

| Aminoguanidine | 100 mM | 5 mM | Scavenger for ascorbate byproducts |

| PBS, pH 7.4 | - | - | Reaction buffer |

Table 2: Illustrative Reaction Outcomes

| Alkyne Equivalents | Reaction Time (h) | Conversion (%) |

| 2 | 1 | 85 |

| 2 | 4 | >95 |

| 5 | 1 | >95 |

| 5 | 4 | >98 |

Mandatory Visualization

Below are diagrams illustrating the key experimental workflows described in this document, generated using the DOT language.

Caption: Experimental workflow for the CuAAC reaction.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

References

Application Notes and Protocols for SPAAC Reactions with (2S)-N3-IsoSer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction that has become an invaluable tool in chemical biology, drug development, and materials science.[1][2] This copper-free reaction involves the cycloaddition of a strained cyclooctyne with an azide to form a stable triazole linkage.[1] The reaction's biocompatibility, proceeding at physiological temperature and pH without the need for a toxic copper catalyst, makes it ideal for in vivo applications.[3][4]

(2S)-N3-IsoSer ((2S)-3-azido-2-hydroxypropanoic acid) is a small, hydrophilic azido-containing molecule. Its structural properties make it an excellent building block for introducing an azide moiety for subsequent SPAAC-mediated bioconjugation. These application notes provide detailed protocols and reaction conditions for utilizing this compound and similar small hydrophilic azides in SPAAC reactions.

Key Features of SPAAC Reactions:

-

Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for live-cell and in vivo studies.

-

Bioorthogonal: The azide and cyclooctyne functional groups are inert to most biological molecules, ensuring high specificity.

-

Mild Conditions: Reactions proceed efficiently at physiological pH and temperature in aqueous buffers.

-

High Efficiency: SPAAC reactions typically proceed with high yields and form a stable triazole product.

Experimental Protocols

Protocol 1: General Procedure for SPAAC with this compound and a DBCO-Functionalized Molecule

This protocol describes a general method for the conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized molecule in an aqueous buffer.

Materials:

-

This compound

-

DBCO-functionalized molecule (e.g., DBCO-PEG-amine, DBCO-protein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO) (if needed for dissolving reactants)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of this compound in PBS. If solubility is limited, a minimal amount of DMSO can be used as a co-solvent.

-

Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., PBS, DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, combine the DBCO-functionalized molecule with a 1.5 to 5-fold molar excess of the this compound solution.

-

The final concentration of reactants will depend on their specific reactivity, but a starting point of 1-10 mM is common for small molecule conjugations.

-

Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (typically <10% v/v) to maintain the integrity of biomolecules, if present.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (20-25°C) or at 37°C.

-

Reaction times can vary from 1 to 12 hours, depending on the reactants' concentration and reactivity. The reaction progress should be monitored periodically.

-

-

Reaction Monitoring:

-

Monitor the consumption of the limiting reagent and the formation of the triazole product using a suitable analytical technique such as RP-HPLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, purify the triazole product to remove unreacted starting materials and any side products.

-

For small molecule products, purification can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.

-

For larger bioconjugates, size-exclusion chromatography (SEC) or dialysis can be effective.

-

Protocol 2: Metabolic Labeling of Cells with an Azido-Sugar and Subsequent SPAAC Reaction

This protocol outlines a workflow for metabolically incorporating an azido-sugar into cellular glycans, followed by detection and labeling via a SPAAC reaction with a cyclooctyne-functionalized probe. This is a common application for introducing bioorthogonal handles into a biological system.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

Cyclooctyne-functionalized probe (e.g., DBCO-Fluorophore, DBCO-Biotin)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (if applicable)

-

Analytical instrumentation (e.g., fluorescence microscope, flow cytometer, Western blot equipment)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Supplement the cell culture medium with the azido-sugar at a final concentration typically ranging from 25 to 100 µM.

-

Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into the cellular glycans.

-

-

SPAAC Reaction (Live Cells):

-

Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO.

-

Dilute the probe in pre-warmed culture medium to the desired final concentration (typically 10-50 µM).

-

Wash the metabolically labeled cells twice with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light if using a fluorescent probe.

-

-

Washing and Analysis:

-

Wash the cells three times with warm PBS to remove any unreacted probe.

-

The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

-

-

SPAAC Reaction (Cell Lysate):

-

After metabolic labeling, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Add the cyclooctyne-functionalized probe to the cell lysate (e.g., 1 mM DBCO-biotin) and incubate for 1 hour at room temperature.

-

The labeled proteins can then be analyzed by techniques such as Western blotting.

-

Quantitative Data

The rate of a SPAAC reaction is dependent on the specific cyclooctyne and azide used. The following tables provide a summary of second-order rate constants for various cyclooctynes with azides structurally similar to this compound.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| DBCO | Positively charged azidoamino acid | 0.34 | HBS buffer, pH 7.4, 25°C |

| BCN | Positively charged azidoamino acid | 0.28 | HBS buffer, pH 7.4, 25°C |

| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS, pH 7 |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES, pH 7 |

Data compiled from studies on small, hydrophilic azides which are expected to have similar reactivity to this compound.

| Parameter | Typical Range | Notes |

| Reactant Concentration | ||

| Cyclooctyne | 1 - 10 mM (small molecule conjugation) 10 - 50 µM (live cell labeling) | Higher concentrations can accelerate the reaction but may lead to off-target effects in cellular systems. |

| Azide | 1.5 - 5 molar excess over cyclooctyne | An excess of the small molecule azide is often used to drive the reaction to completion. |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures generally increase the reaction rate. |

| pH | 7.0 - 8.5 | SPAAC is generally tolerant of a range of pH values. |

| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Co-solvents like DMSO can be used to dissolve hydrophobic reactants but should be minimized. |

| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and the intrinsic reactivity of the cyclooctyne-azide pair. |

Mandatory Visualizations

References

- 1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. benchchem.com [benchchem.com]

- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Labeling with (2S)-N3-IsoSer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N3-IsoSer is a non-canonical amino acid analog containing a bioorthogonal azide group. Its structure allows for incorporation into proteins, providing a chemical handle for subsequent specific modifications through "click chemistry". This enables a wide range of applications in proteomics, drug development, and molecular biology, including protein tracking, visualization, and the construction of antibody-drug conjugates (ADCs). The azide moiety is chemically inert within biological systems but reacts efficiently and specifically with alkyne- or cyclooctyne-containing molecules, providing a powerful tool for protein labeling and engineering.[1][2]

This document provides detailed protocols for the incorporation of this compound into target proteins and subsequent labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Method

The protein labeling strategy using this compound is a two-step process:

-

Incorporation of this compound: The azide-containing amino acid is incorporated into the polypeptide chain of a target protein. This can be achieved through various methods, including metabolic labeling in living cells or in vitro cell-free protein synthesis.

-

Bioorthogonal Ligation (Click Chemistry): The azide group on the modified protein is then covalently linked to a reporter molecule (e.g., a fluorophore, biotin, or a drug molecule) that contains a reactive alkyne or cyclooctyne group.[1][2] This reaction is highly specific and occurs under mild conditions, making it suitable for complex biological samples.[3]

Data Presentation: Quantitative Parameters for Protein Labeling

The efficiency of protein labeling with this compound and subsequent click chemistry reactions can be influenced by various factors. The following tables provide representative quantitative data for typical labeling experiments. Note: These values are illustrative and should be optimized for each specific protein and application.

Table 1: Typical Parameters for Metabolic Labeling of Proteins with Azide-Containing Amino Acids

| Parameter | Description | Typical Range | Method of Determination |

| ncAA Concentration | Concentration of the azide-containing amino acid (e.g., this compound) in the cell culture medium. | 50 µM - 4 mM | Optimization for cell viability and labeling efficiency. |

| Incubation Time | Duration of cell exposure to the non-canonical amino acid. | 4 - 24 hours | Time-course experiment followed by downstream detection. |

| Labeling Efficiency (%) | The percentage of the target protein that has incorporated the non-canonical amino acid. | 30 - 80% | Mass Spectrometry (MALDI-TOF or ESI-MS), Western Blot with fluorescent probe. |

| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration assay (e.g., BCA). |

Table 2: Comparison of CuAAC and SPAAC for Labeling Azide-Modified Proteins

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Components | Azide-protein, Alkyne-probe, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) | Azide-protein, Cyclooctyne-probe (e.g., DBCO, BCN) |

| Reaction Time | 30 - 60 minutes at room temperature | 4 - 12 hours at room temperature or 12-24 hours at 4°C |

| Molar Excess of Probe | 5-10 fold molar excess of alkyne-probe over azide groups. | 2-4 fold molar excess of cyclooctyne-probe over azide-protein. |

| Biocompatibility | Potentially cytotoxic due to copper catalyst, more suitable for in vitro applications. | Copper-free and highly biocompatible, ideal for live-cell imaging and in vivo studies. |

| Reaction Rate | Very fast. | Generally slower than CuAAC. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of this compound into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)